molecular formula C14H14N4O3S B2524941 N-((6-(furan-3-yl)pyridin-3-yl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide CAS No. 2034290-33-8

N-((6-(furan-3-yl)pyridin-3-yl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide

Cat. No. B2524941
CAS RN: 2034290-33-8
M. Wt: 318.35
InChI Key: GAMIUAHDITUWKM-UHFFFAOYSA-N
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Description

N-((6-(furan-3-yl)pyridin-3-yl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide, also known as FPYMS, is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields.

Scientific Research Applications

Anti-Tubercular Activity

N-((6-(furan-3-yl)pyridin-3-yl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide: has been investigated for its anti-tubercular potential. Tuberculosis (TB) remains a global health concern, and the search for effective drugs continues. Researchers have designed and synthesized derivatives of this compound, evaluating their activity against Mycobacterium tuberculosis H37Ra. Notably, several compounds demonstrated significant anti-TB activity, with IC50 values ranging from 1.35 to 2.18 μM . These findings suggest its potential as a novel anti-TB agent.

Anti-Fibrotic Properties

In a different context, this compound and its analogs have shown promise in combating fibrosis. Specifically, derivatives like ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate exhibited better anti-fibrotic activities than existing drugs. Their IC50 values were comparable to or better than those of Pirfenidone, a known anti-fibrotic agent . These findings highlight potential applications in treating fibrotic conditions.

Cytotoxicity Studies

Researchers have also explored the cytotoxicity of these compounds. Preliminary results indicate that they are non-toxic to human cells, specifically HEK-293 (human embryonic kidney) cells . This safety profile is crucial for further drug development.

Crystallography and Structural Insights

Single crystals of certain derivatives, such as 6d , 6f , and 6n , were developed, allowing for detailed structural analysis. Understanding the molecular interactions through crystallography provides valuable insights for optimization and drug design .

Anti-Mycobacterial Activity

Beyond TB, these compounds may have broader anti-mycobacterial applications. For instance, N- (2- (piperazin-1-yl)ethyl)pyrazine-2-carboxamide and N- (2-morpholinoethyl)pyrazine-2-carboxamide exhibited promising MICs against Mycobacterium tuberculosis H37Rv . Further exploration could reveal their efficacy against other mycobacterial species.

Drug Development Prospects

Given the favorable safety profile and promising activity, researchers are likely to explore these derivatives further. Docking studies have already hinted at their suitability for drug development . Future investigations may involve optimization, pharmacokinetics, and in vivo studies.

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properties

IUPAC Name

N-[[6-(furan-3-yl)pyridin-3-yl]methyl]-1-methylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O3S/c1-18-9-13(8-16-18)22(19,20)17-7-11-2-3-14(15-6-11)12-4-5-21-10-12/h2-6,8-10,17H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAMIUAHDITUWKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)NCC2=CN=C(C=C2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((6-(furan-3-yl)pyridin-3-yl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide

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